molecular formula C24H27FN2O3 B5471713 4-benzoyl-1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5471713
M. Wt: 410.5 g/mol
InChI Key: HEWOZZOBWZQTBM-LSDHQDQOSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrrol-2-one ring, which is a five-membered ring with one oxygen atom and a double bond. The presence of a benzoyl group (benzene ring attached to a carbonyl group) and a diethylamino group (nitrogen atom bonded to two ethyl groups) suggests that this compound could exhibit interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the spatial arrangement of these groups around the pyrrol-2-one ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the carbonyl group in the benzoyl moiety could undergo nucleophilic addition reactions, while the diethylamino group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups like carbonyl and amino groups could make this compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, materials science, etc., depending on its properties and applications .

Properties

IUPAC Name

(4E)-1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3/c1-3-26(4-2)15-10-16-27-21(18-13-8-9-14-19(18)25)20(23(29)24(27)30)22(28)17-11-6-5-7-12-17/h5-9,11-14,21,28H,3-4,10,15-16H2,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWOZZOBWZQTBM-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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